molecular formula C21H18ClNO7S B11384095 diethyl 5-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11384095
M. Wt: 463.9 g/mol
InChI Key: UWHVPBMOSBMPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a chromene and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. Common steps may include:

    Formation of the Chromene Moiety: This can be achieved through cyclization reactions involving phenolic compounds and suitable aldehydes or ketones.

    Synthesis of the Thiophene Ring: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reactions: The chromene and thiophene units can be coupled using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and chromene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Amines, thiols

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may convert carbonyl groups to alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Studied as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds like coumarins and flavonoids.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate.

Uniqueness

The combination of chromene and thiophene moieties in a single molecule is relatively unique and may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClNO7S

Molecular Weight

463.9 g/mol

IUPAC Name

diethyl 5-[(6-chloro-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H18ClNO7S/c1-4-28-20(26)16-10(3)17(21(27)29-5-2)31-19(16)23-18(25)15-9-13(24)12-8-11(22)6-7-14(12)30-15/h6-9H,4-5H2,1-3H3,(H,23,25)

InChI Key

UWHVPBMOSBMPQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.